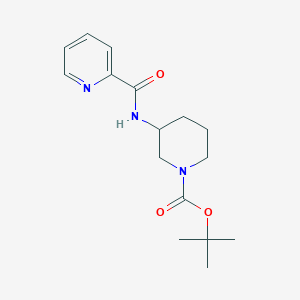![molecular formula C16H15N3O4S B14797449 N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylpropanamide backbone with a hydroxy-nitrophenyl and carbamothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide typically involves the reaction of 2-hydroxy-5-nitroaniline with phenylpropanoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting specific signaling pathways.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to interfere with signaling pathways such as the phosphatidylinositol-3 kinase pathway, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Similar structure but with additional methyl groups on the benzene ring.
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Contains a chloro substituent instead of a phenyl group.
Uniqueness
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H15N3O4S/c20-14-8-7-12(19(22)23)10-13(14)17-16(24)18-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,20H,6,9H2,(H2,17,18,21,24) |
InChI Key |
KWFKNDPXTKXGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)

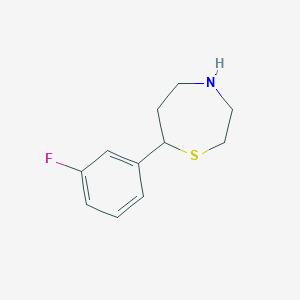
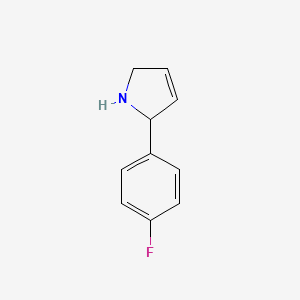
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

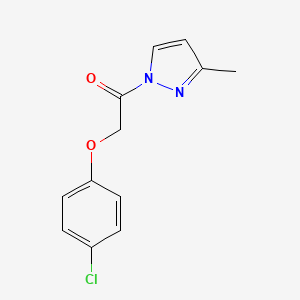

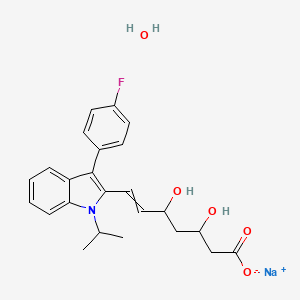
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)
![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
